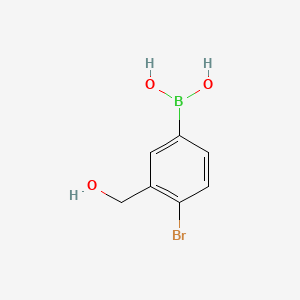
(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a bromine atom and a hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4-bromo-3-(hydroxymethyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Bromo-3-(carboxymethyl)phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
科学研究应用
(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, while the bromine atom and hydroxymethyl group influence the reactivity and selectivity of the compound .
相似化合物的比较
Similar Compounds
4-Bromophenylboronic acid: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)phenylboronic acid: Similar structure but lacks the bromine atom.
4-Fluorophenylboronic acid: Similar structure but has a fluorine atom instead of a bromine atom.
Uniqueness
(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenyl ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. The bromine atom can participate in substitution reactions, while the hydroxymethyl group can undergo oxidation or further functionalization .
属性
分子式 |
C7H8BBrO3 |
|---|---|
分子量 |
230.85 g/mol |
IUPAC 名称 |
[4-bromo-3-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BBrO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 |
InChI 键 |
RYTXDSCNRZRNHN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)Br)CO)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



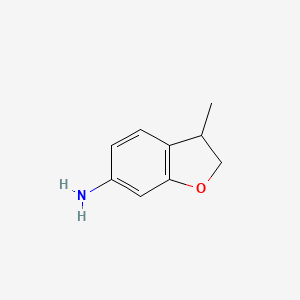
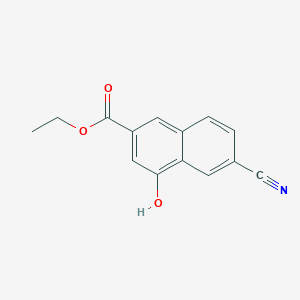
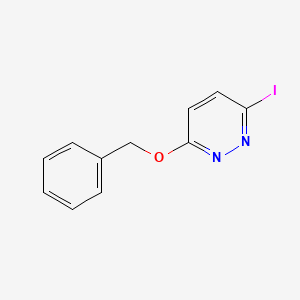
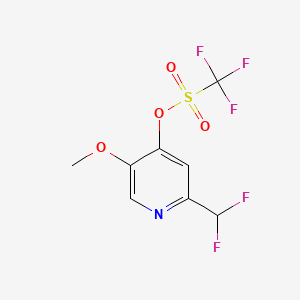
![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)
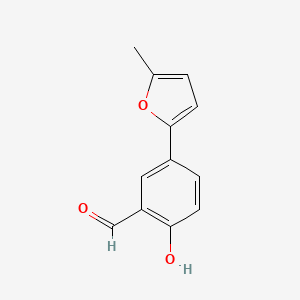
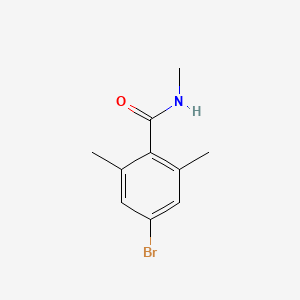

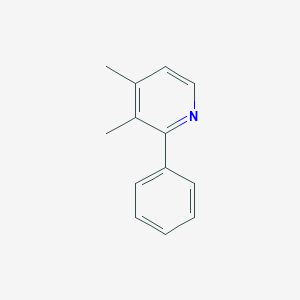
![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)
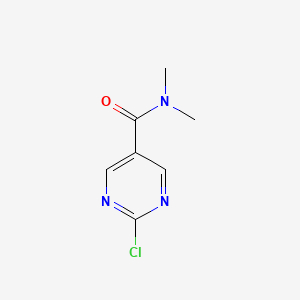
![N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B13921791.png)
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
